Cas no 776-24-9 (4-formyl-2,5-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester)

4-formyl-2,5-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester structure
776-24-9 structure
Product Name:4-formyl-2,5-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester
Numero CAS:776-24-9
MF:C10H13NO3
MW:195.215122938156
CID:581453
PubChem ID:227593
Update Time:2025-04-19

4-formyl-2,5-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-formyl-2,5-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester
    • 1H-Pyrrole-3-carboxylicacid, 4-formyl-2,5-dimethyl-, ethyl ester
    • ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
    • 2,5-Dimethyl-3-carboethoxypyrrol-4-carboxaldehyd
    • 2.5-Dimethyl-4-formyl-pyrrol-carbonsaeure-(3)-aethylester
    • 4-Formyl-2,5-dimethyl-pyrrol-3-carbonsaeure-aeth
    • 4-Formyl-2,5-dimethyl-pyrrol-3-carbonsaeure-ethylester
    • 4-formyl-2,5-dimethyl-pyrrole-3-carboxylic acid ethyl ester
    • AC1L5FLQ
    • AG-J-04572
    • CTK5E4703
    • ethyl 2,5-dimethyl-4-formyl-1H-pyrrole-3-carboxylate
    • ethyl 3-formyl-2,5-dimethylpyrrole-4-carboxylate
    • SMR000311059
    • ethyl 3-formyl-2,5-dimethyl-pyrrole-4-carboxylate
    • 776-24-9
    • SCHEMBL15331979
    • CHEMBL1531091
    • AKOS002137881
    • NSC-19438
    • NSC19438
    • DTXSID40280965
    • MLS000689261
    • Inchi: 1S/C10H13NO3/c1-4-14-10(13)9-7(3)11-6(2)8(9)5-12/h5,11H,4H2,1-3H3
    • Chiave InChI: PWPXSQUXDZUGJW-UHFFFAOYSA-N
    • Sorrisi: O(CC)C(C1C(C=O)=C(C)NC=1C)=O

Proprietà calcolate

  • Massa esatta: 195.08959
  • Massa monoisotopica: 195.09
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 229
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.2
  • Superficie polare topologica: 59.2Ų

Proprietà sperimentali

  • Densità: 1.173
  • Punto di ebollizione: 393.5°Cat760mmHg
  • Punto di infiammabilità: 191.8°C
  • Indice di rifrazione: 1.556
  • PSA: 59.16
  • LogP: 1.62070
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.